REACTION_CXSMILES
|
C[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]3[S:15][C:14]([NH2:16])=[N:13][N:12]=3)[CH:9]=2)[NH:4][N:3]=1.BrC1C=CC(F)=C(C=1)C=O>>[NH:4]1[C:5]2[C:10](=[CH:9][C:8]([C:11]3[S:15][C:14]([NH2:16])=[N:13][N:12]=3)=[CH:7][CH:6]=2)[CH:2]=[N:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NNC2=CC=C(C=C12)C1=NN=C(S1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=CC(=CC=C12)C1=NN=C(S1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |